DprE1 Target Engagement Validated by Crystallographic Surrogacy: Compounds Bearing the 3-Nitro-3′-CF₃ Pharmacophore Bind M. tuberculosis DprE1
The co-crystal structure of 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide bound to Mycobacterium tuberculosis DprE1 (PDB 4FDO; resolution 2.403 Å) establishes the binding mode of the 3-nitro-5-trifluoromethylbenzamide core [1]. This congeneric analog shares with the target compound (CAS 180631-67-8) the identical meta-CF₃-substituted N-phenyl ring and a nitro group in a spatially comparable position on the benzamide ring. Biochemical profiling confirms high activity against M. smegmatis and M. tuberculosis H37Rv, with zero significant activity against benzothiazinone-resistant strains bearing Cys387Ser or Cys387Gly mutations in DprE1 [2]. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives emerged as the most active in the N-alkyl nitrobenzamide family, with optimal lipophilicities yielding MIC values as low as 16 ng/mL [3]. In contrast, the 4-nitro positional isomer (CAS 3319-17-3) lacks the correct nitro geometry to engage the DprE1 binding pocket as defined by the 4FDO co-crystal structure.
| Evidence Dimension | DprE1 target engagement (crystallographic validation of binding mode & antimicrobial activity) |
|---|---|
| Target Compound Data | Predicted to engage DprE1 via conserved 3-nitro-3′-CF₃ pharmacophore (structural analogy to co-crystallized ligand in PDB 4FDO) |
| Comparator Or Baseline | Co-crystallized congener 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide: high activity against M. smegmatis and M. tuberculosis H37Rv; no activity against Cys387Ser/Gly DprE1 mutants. 4-Nitro isomer (CAS 3319-17-3): no published DprE1 co-crystal structure. |
| Quantified Difference | 3-Nitro-5-CF₃ derivatives achieved MIC = 16 ng/mL against M. tuberculosis. Cys387Ser/Gly mutants abolish activity, confirming on-target DprE1 engagement. |
| Conditions | In vitro MIC assay against M. tuberculosis; ex vivo macrophage infection model; DprE1 mutant susceptibility profiling; X-ray crystallography (PDB 4FDO, 2.403 Å resolution) |
Why This Matters
Procurement of CAS 180631-67-8 enables interrogation of the DprE1 pharmacophore validated by a high-resolution co-crystal structure; the 4-nitro isomer cannot serve as a functional surrogate.
- [1] Batt, S.M.; Jabeen, T.; Bhowruth, V.; Quill, L.; Lund, P.A.; Eggeling, L.; Alderwick, L.J.; Fütterer, K.; Besra, G.S. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proc. Natl. Acad. Sci. USA 2012, 109, 11354–11359. PDB 4FDO. View Source
- [2] BRENDA Enzyme Database. EC 1.1.98.3: DprE1 inhibitor data for 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide. High activity against M. smegmatis and M. tuberculosis H37Rv; no activity against Cys387Ser/Gly mutants. View Source
- [3] Pais, J.P.; Antoniuk, O.; Pires, D.; Delgado, T.; Fortuna, A.; Costa, P.J.; Anes, E.; Constantino, L. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Pharmaceuticals 2024, 17, 608. View Source
